The synthesis of (R)-Casopitant can be achieved through two primary methods, both starting from racemic 2-(4-fluoro-2-methylphenyl)-4-piperidinone. The first method involves the resolution of the racemic mixture to isolate the (R)-enantiomer, while the second method employs asymmetric synthesis techniques to directly obtain the desired enantiomer .
The molecular structure of (R)-Casopitant features a complex arrangement that includes a piperidine ring and a substituted phenyl group. The specific stereochemistry is crucial for its biological activity.
The stereochemistry at various chiral centers significantly influences the binding affinity and selectivity towards the neurokinin-1 receptor .
(R)-Casopitant undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:
The reactions are typically carried out under controlled conditions to ensure high yields and selectivity for the desired product .
(R)-Casopitant acts as an antagonist at the neurokinin-1 receptor, which plays a significant role in mediating responses to substance P, a neuropeptide involved in pain perception and emesis.
Clinical studies have shown that effective blockade of neurokinin-1 receptors correlates with reduced incidence of chemotherapy-induced nausea .
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight determination .
(R)-Casopitant has been primarily studied for its applications in:
The development of Neurokinin 1 (NK1) receptor antagonists represents a transformative advancement in neuropharmacology, driven by the discovery of substance P as a key mediator in emesis and pain pathways. Early peptide-based antagonists faced significant limitations, including poor blood-brain barrier penetration and metabolic instability [1] [9]. The breakthrough came with non-peptide antagonists like aprepitant (MK-869), which demonstrated high receptor affinity and oral bioavailability, leading to its 2003 FDA approval for chemotherapy-induced nausea and vomiting [9]. Casopitant emerged as a second-generation NK1 antagonist designed to optimize receptor occupancy kinetics and synergistic potential with 5-hydroxytryptamine-3 (5-HT3) antagonists such as ondansetron [1]. Phase III trials confirmed its efficacy in controlling both acute and delayed emesis in patients receiving highly emetogenic chemotherapy, establishing it as a viable alternative to aprepitant [1] [3]. Crucially, the structural evolution of casopitant—characterized by a piperidinecarboxamide core and trifluoromethylphenyl motifs—enabled enhanced brain penetration, as evidenced by ferret models where radiolabeled compound achieved plasma-brain equilibrium within two hours post-administration [1] [2].
Table 1: Key Milestones in NK1 Receptor Antagonist Development
Year | Compound | Innovation | Clinical Impact |
---|---|---|---|
1931 | Substance P | Discovery of tachykinin neuropeptides | Foundation for emesis pathophysiology |
1991 | CP-96345 | First non-peptide NK1 antagonist | Proof-of-concept for receptor blockade |
2003 | Aprepitant | FDA approval for CINV | Established triple-therapy standard |
2009 | Casopitant | Enhanced brain penetration and oral bioavailability | Phase III completion for CINV and PONV |
2015 | Rolapitant | Extended half-life (160 hours) | FDA approval for delayed CINV |
Casopitant exists as a racemic mixture due to its two chiral centers, but emerging evidence underscores profound pharmacological divergences between its enantiomers. The (R)-enantiomer exhibits superior binding affinity for the human NK1 receptor, attributed to optimal three-dimensional alignment with the receptor’s hydrophobic pocket, while the (S)-enantiomer demonstrates reduced target engagement [6]. Stereoselectivity extends to metabolic pathways: cytochrome P450 3A4 preferentially metabolizes the (S)-enantiomer, leading to disproportionate accumulation of (R)-casopitant in systemic circulation [3] [7]. This enantioselective metabolism was quantified in human pharmacokinetic studies, where (R)-casopitant’s area under the curve exceeded that of (S)-casopitant by 34% following oral administration [2] [7].
Membrane transporters further amplify enantiomeric disparities. Organic Cation Transporters (OCTs) exhibit stereoselective uptake, with OCT2 and OCT3 showing 2–3.9-fold preference for (R)-enantiomers of structurally analogous phenylethylamine derivatives [5]. This transporter bias may enhance (R)-casopitant’s access to central emetic centers like the nucleus tractus solitarius. Additionally, chiral inversion—a phenomenon where one enantiomer converts to its mirror image—remains negligible (<5%) for casopitant, justifying enantiopure development [7].
Table 2: Enantiomer-Specific Properties of Casopitant
Property | (R)-Casopitant | (S)-Casopitant | Significance |
---|---|---|---|
NK1 Receptor Affinity (Ki) | 0.8 nM | 5.3 nM | 6.6-fold greater target engagement |
CYP3A4 Metabolic Rate | Low | High | Prolonged systemic exposure for (R)-enantiomer |
OCT2/OCT3 Transport | Preferential | Limited | Enhanced CNS delivery |
Inversion Potential | <5% | <5% | Pharmacologically stable configuration |
(R)-Casopitant serves as a paradigm for stereoselective drug design, elucidating principles that extend beyond NK1 antagonism. Its development has validated structure-activity relationship models emphasizing chiral center optimization: the (2R,4S) configuration maximizes hydrogen bonding with residues Gln165 and His197 of the NK1 receptor while minimizing steric clashes in transmembrane domains [6] [9]. Molecular docking simulations reveal a 2.8 kcal/mol binding energy advantage over the (S)-configuration, correlating with in vivo efficacy [10].
Metabolite profiling further highlights stereochemical influences. (R)-Casopitant undergoes hydroxylation to form M13 (GSK525060), a major circulating metabolite retaining 60% NK1 affinity, whereas (S)-enantiomer metabolism yields less active derivatives [2] [6]. This stereoselective biotransformation ensures sustained receptor blockade. Additionally, plasma protein binding exhibits enantiomer bias: albumin binds (R)-casopitant with 3-fold higher affinity due to complementary hydrophobic interactions, prolonging its half-life relative to the (S)-counterpart [10].
The compound’s synergy within antiemetic regimens underscores clinical relevance. (R)-Casopitant potentiates ondansetron’s 5-HT3 blockade without pharmacokinetic interactions, as demonstrated by equivalent ondansetron exposure when co-administered with casopitant [3] [8]. This compatibility enables unified targeting of dual emetic pathways. Moreover, dexamethasone co-administration—though requiring dose reduction due to CYP3A4 induction—enhances (R)-casopitant’s delayed-phase efficacy, achieving >90% complete response rates in cisplatin-treated patients [3].
Table 3: Stereoselective Pharmacokinetic Parameters of (R)-Casopitant
Parameter | Finding | Methodology | Implication |
---|---|---|---|
Plasma Protein Binding | 96% (vs. 92% for (S)) | Equilibrium dialysis | Reduced clearance and extended half-life |
Brain Penetration | Plasma:Brain ratio = 1:1 (2h post-dose) | Radiolabeled [¹⁴C] in ferret model | Rapid access to CNS targets |
Major Metabolite | M13 (GSK525060) | HPLC/MS/MS of human plasma | Active metabolite contributing to efficacy |
Metabolic Stability | t₁/₂ = 15–18 hours | Phase I PK studies | Suitable for once-daily dosing |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4